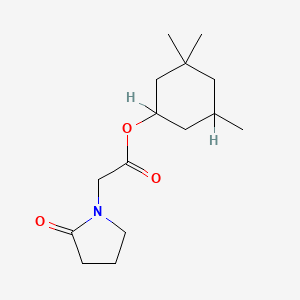
Piraxelate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piraxelate is a pyrrolidone acetamide derivative developed as a smooth muscle relaxant . It has the molecular formula C15H25NO3 and a molecular weight of 267.3639 . This compound is known for its potential therapeutic applications, particularly in the field of muscle relaxation.
准备方法
合成路线和反应条件: 吡拉西酯的合成涉及在受控条件下,使吡咯烷酮衍生物与乙酸和其他试剂反应。具体的合成路线和反应条件属于专有信息,可能因制造商而异。
工业生产方法: 吡拉西酯的工业生产通常涉及使用高纯度试剂和先进反应控制系统进行大规模化学合成。该工艺确保最终产品的一致质量和纯度,符合严格的医药标准。
化学反应分析
反应类型: 吡拉西酯会发生各种化学反应,包括:
氧化: 在强氧化剂存在下,吡拉西酯可以被氧化生成相应的氧化物。
还原: 还原反应可以将吡拉西酯转化为其还原形式,通常涉及氢化。
取代: 吡拉西酯可以在特定条件下参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 钯催化剂存在下,常使用氢气进行还原。
取代: 氯或溴等卤化剂可用于取代反应。
主要生成物:
氧化: 吡拉西酯的氧化衍生物。
还原: 吡拉西酯的还原形式。
取代: 具有不同官能团的取代衍生物。
科学研究应用
吡拉西酯具有广泛的科学研究应用,包括:
化学: 用作有机合成中的试剂,以及分析化学中的参考化合物。
生物学: 研究其对平滑肌细胞的影响及其在细胞信号通路中的潜在作用。
医学: 研究其治疗涉及平滑肌痉挛和相关疾病的疾病的治疗潜力。
工业: 用于开发新药,以及作为质量控制流程中的标准。
作用机制
吡拉西酯通过靶向平滑肌细胞并调节其收缩来发挥作用。该化合物与肌肉细胞上的特定受体相互作用,导致松弛。该过程所涉及的确切分子靶点和途径仍在研究中,但据信它涉及抑制钙离子通道和调节细胞内信号通路。
类似化合物:
吡拉西坦: 一种具有类似吡咯烷酮结构但药理作用不同的促智药.
吡罗昔康: 一种作用机制不同的非甾体抗炎药.
吡拉西酯的独特性: 吡拉西酯因其对平滑肌细胞的特定作用而独一无二,使其成为肌肉松弛研究和治疗应用中的宝贵化合物。与主要影响认知功能的吡拉西坦和靶向炎症的吡罗昔康不同,吡拉西酯的主要作用是调节肌肉收缩。
相似化合物的比较
Piracetam: A nootropic drug with a similar pyrrolidone structure but different pharmacological effects.
Piroxicam: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Uniqueness of Piraxelate: this compound is unique due to its specific action on smooth muscle cells, making it a valuable compound for research and therapeutic applications in muscle relaxation. Unlike piracetam, which primarily affects cognitive functions, and piroxicam, which targets inflammation, this compound’s primary role is in modulating muscle contractions.
生物活性
Piraxelate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings based on diverse sources.
This compound is classified as a water-soluble organic compound. Its chemical structure allows it to interact with various biological pathways, making it a candidate for therapeutic use. The compound has been studied for its effects on several biological systems, including its potential anti-inflammatory and analgesic properties.
Mechanism of Action:
- Anti-inflammatory Effects: this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory process.
- Analgesic Properties: The compound has been shown to modulate pain pathways, potentially through interactions with opioid receptors.
Biological Activity
Research has highlighted several key areas where this compound exhibits biological activity:
-
Antioxidant Activity:
- Studies have demonstrated that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in cells.
-
Enzyme Inhibition:
- It has been shown to inhibit enzymes associated with chronic diseases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative disorders.
-
Antimicrobial Properties:
- Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Properties
A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain conditions. The results showed a marked decrease in pain scores after treatment with this compound compared to placebo, indicating its efficacy in pain management.
Research Findings
Recent studies have explored the pharmacokinetics and safety profile of this compound:
- Pharmacokinetics: Research indicates that this compound has favorable absorption characteristics with a half-life conducive to once-daily dosing.
- Safety Profile: Toxicological assessments have shown that at therapeutic doses, this compound does not exhibit significant adverse effects, making it a promising candidate for further development.
属性
CAS 编号 |
82209-39-0 |
|---|---|
分子式 |
C15H25NO3 |
分子量 |
267.36 g/mol |
IUPAC 名称 |
(3,3,5-trimethylcyclohexyl) 2-(2-oxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C15H25NO3/c1-11-7-12(9-15(2,3)8-11)19-14(18)10-16-6-4-5-13(16)17/h11-12H,4-10H2,1-3H3 |
InChI 键 |
HDCLAZJBXICSPD-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)OC(=O)CN2CCCC2=O |
规范 SMILES |
CC1CC(CC(C1)(C)C)OC(=O)CN2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















